molecular formula C25H19F2N3O3 B2686771 N-(2,4-difluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894908-17-9

N-(2,4-difluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2686771
M. Wt: 447.442
InChI Key: MCVLDPBGWITEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


N-(2,4-difluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a chemical compound with the molecular formula C25H19F2N3O3 and a molecular weight of 447.4421. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of this compound is defined by its molecular formula, C25H19F2N3O3. It contains 25 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms1.



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are defined by its molecular structure. However, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.


Scientific Research Applications

Catalysis and Synthesis

One area of application involves the synthesis of complex organic structures. For instance, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts have been prepared for ketone reduction, demonstrating the utility of similar compounds in catalysis and organic synthesis (Facchetti et al., 2016). This research highlights how related structures can be utilized as intermediates or catalysts in the synthesis of complex organic molecules.

Fluorescent DNA-binding Compounds

Related research has also explored the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde, applied to the synthesis of fluorescent DNA-binding compounds (Okuma et al., 2014). This work underscores the potential for developing fluorescent markers or probes for biological research, leveraging the unique electronic properties of naphthyridine derivatives.

Ligand-protein Interactions and Photovoltaic Efficiency

Another study conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their photovoltaic efficiency and ligand-protein interactions (Mary et al., 2020). These compounds showed good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, indicating applications in renewable energy technologies.

Anticancer Agents

Additionally, thiazole and thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents, showing significant activity against various cancer cell lines (Ekrek et al., 2022). This suggests that compounds with similar functional groups could be explored for their therapeutic potential in oncology.

Fluorescent Chemosensors

Research on naphthyridine and benzothiazole-based compounds has led to the development of fluorescent chemosensors for metal ions, demonstrating the applicability of such compounds in environmental monitoring and analytical chemistry (Yao et al., 2018).

Safety And Hazards


As this compound is intended for research use only and not for human or veterinary use1, it should be handled with appropriate safety measures. However, specific safety and hazard information was not found in the web search results.


Future Directions


Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3/c1-14-3-6-16(7-4-14)23(32)19-12-30(25-18(24(19)33)9-5-15(2)28-25)13-22(31)29-21-10-8-17(26)11-20(21)27/h3-12H,13H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLDPBGWITEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

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